

Technical Guide to the Physicochemical Properties of N-(tert-amyl)oxamic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [(1,1-Dimethylpropyl)amino]
(oxo)acetic acid

Cat. No.: B1293989

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Disclaimer: Experimental physicochemical data for N-(tert-amyl)oxamic acid is not readily available in published literature. This guide provides predicted data based on a closely related isomer, experimental data for the parent compound oxamic acid, and detailed, generalized protocols for synthesis and characterization to enable researchers to generate empirical data.

Introduction

N-(tert-amyl)oxamic acid, also known as N-(1,1-dimethylpropyl)oxamic acid, is an organic compound of interest in medicinal chemistry and drug development. As a derivative of oxamic acid, which is a known inhibitor of lactate dehydrogenase (LDH), N-substituted analogues are valuable for probing structure-activity relationships and developing more selective therapeutic agents. Understanding the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for predicting its pharmacokinetic and pharmacodynamic behavior.

This technical guide summarizes the available computed data for a structural isomer, provides reference data for the parent compound, and offers detailed experimental protocols for the synthesis and characterization of N-(tert-amyl)oxamic acid.

Physicochemical Properties

Due to the absence of experimental data for N-(tert-amyl)oxamic acid, this section provides computed properties for a close structural isomer, N-isoamyloxamic acid (2-(3-methylbutylamino)-2-oxoacetic acid), to serve as an estimate. For reference, experimentally determined properties of the parent compound, oxamic acid, are also presented.

Computed Data for N-isoamyloxamic acid (Structural Isomer)

The following data represents computationally derived properties for 2-(3-methylbutylamino)-2-oxoacetic acid, an isomer of N-(tert-amyl)oxamic acid. These values can be used as a preliminary estimate for the target compound.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₃	PubChem
Molecular Weight	159.18 g/mol	[1]
XLogP3-AA (Lipophilicity)	1.2	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
Exact Mass	159.08954328 Da	[1]
Topological Polar Surface Area	66.4 Å ²	[1]

Experimental Data for Oxamic Acid (Parent Compound)

This table provides a baseline for understanding the general properties of the oxamic acid scaffold.

Property	Value	Source
Molecular Formula	C ₂ H ₃ NO ₃	PubChem
Molecular Weight	89.05 g/mol	PubChem
Appearance	White crystalline powder/solid	
Melting Point	207-210 °C (decomposes)	
Water Solubility	108 mg/mL	
pKa (Predicted)	1.60 ± 0.20	

Experimental Protocols

This section provides detailed, generalized methodologies for the laboratory synthesis and physicochemical characterization of N-(tert-amyl)oxamic acid.

Synthesis of N-(tert-amyl)oxamic acid

The synthesis of N-alkyl oxamic acids is typically achieved through a two-step process: (1) formation of the ethyl oxamate ester via nucleophilic acyl substitution, followed by (2) hydrolysis of the ester to the carboxylic acid.[2]

Step 1: Synthesis of Ethyl N-(tert-amyl)oxamate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-amylamine (1.0 equivalent) in a suitable solvent such as absolute ethanol.
- **Reagent Addition:** To this stirred solution, add diethyl oxalate (1.0 to 1.1 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and any excess starting materials under reduced pressure

using a rotary evaporator. The resulting crude liquid, ethyl N-(tert-amyl)oxamate, can be purified by vacuum distillation.

Step 2: Hydrolysis to N-(tert-amyl)oxamic acid

- **Reaction Setup:** Dissolve the purified ethyl N-(tert-amyl)oxamate from Step 1 in a suitable solvent mixture, such as aqueous ethanol.
- **Hydrolysis:** Add a stoichiometric amount of a base, such as sodium hydroxide (1.0 equivalent of a 1M aqueous solution), to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature for 12-24 hours, or gently heat to accelerate the hydrolysis, monitoring the reaction by TLC until the starting ester is consumed.
- **Acidification and Isolation:** After cooling the reaction mixture in an ice bath, carefully acidify it with a cooled solution of hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2. The N-(tert-amyl)oxamic acid product should precipitate as a solid.
- **Purification:** Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under a vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Melting Point Determination

- **Sample Preparation:** Finely crush a small amount of the dried, purified N-(tert-amyl)oxamic acid. Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:** Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is

reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

- **Preparation:** Add an excess amount of N-(tert-amyl)oxamic acid to a known volume of deionized water (or a relevant buffer solution) in a sealed, thermostatted vessel (e.g., a glass vial with a screw cap).
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm).
- **Analysis:** Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The determined concentration represents the equilibrium solubility of the compound at the specified temperature.

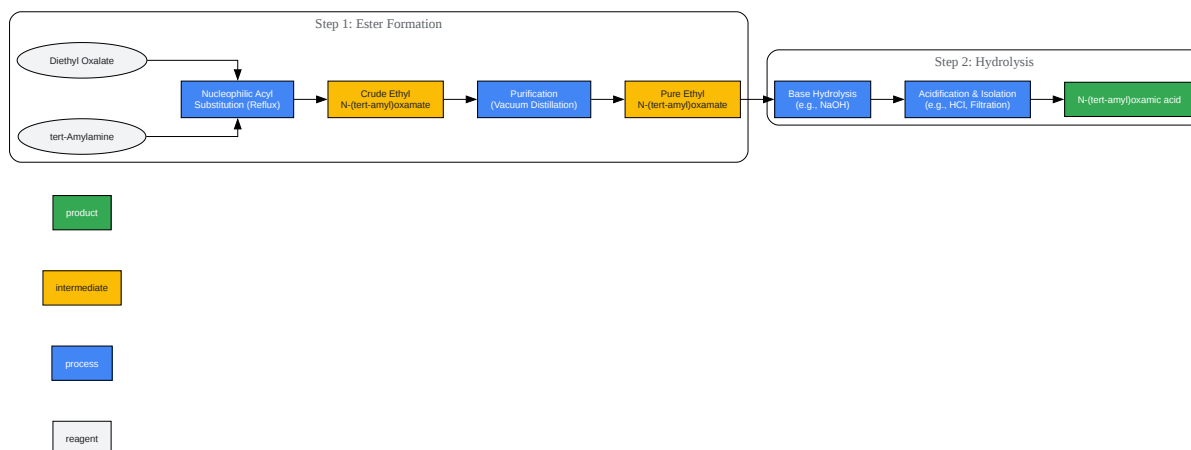
pKa Determination (Potentiometric Titration)

- **Solution Preparation:** Accurately weigh a sample of N-(tert-amyl)oxamic acid and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like methanol or ethanol may be used if water solubility is low, though this will yield an apparent pKa (pKa*).
- **Apparatus Setup:** Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and use a magnetic stirrer for gentle agitation.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

- **Data Analysis:** Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest section of the curve.

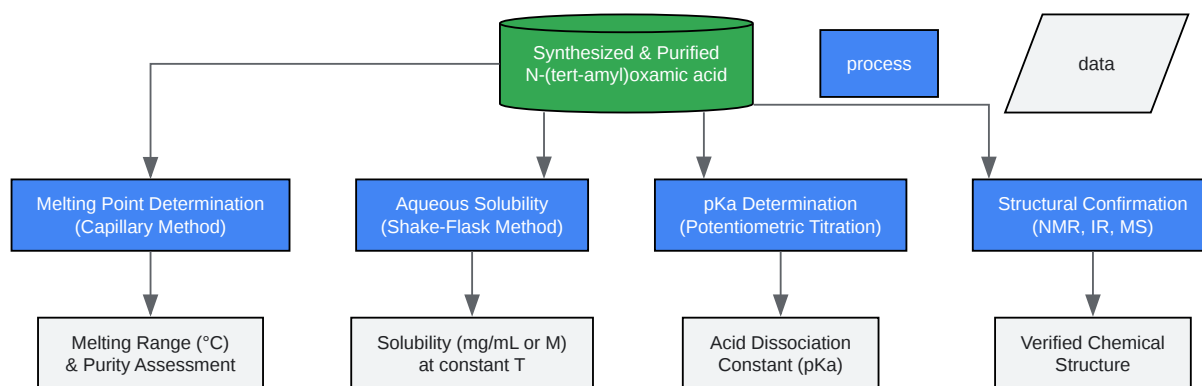
Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of N-(tert-amyl)oxamic acid.



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Caption: General workflow for the two-step synthesis of N-(tert-amyl)oxamic acid.



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Caption: Workflow for the physicochemical characterization of the synthesized compound.

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References

- 1. Oxamic Acid/Ester, 34 | C₇H₁₃NO₃ | CID 16112062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide to the Physicochemical Properties of N-(tert-amyl)oxamic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293989#physicochemical-properties-of-n-tert-amyl-oxamic-acid]

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